6-Metoxi-2(3H)-benzotiazolona

Descripción general

Descripción

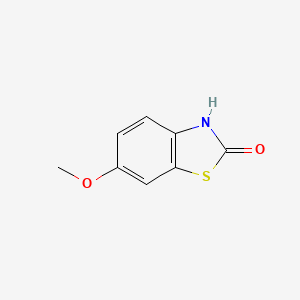

6-Methoxy-2(3H)-benzothiazolone is a chemical compound belonging to the benzothiazolone family It is characterized by a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) attached to the sixth carbon of the benzene ring

Aplicaciones Científicas De Investigación

6-Methoxy-2(3H)-benzothiazolone has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 6-Methoxy-2(3H)-benzothiazolone is the ammonia-oxidizing bacterium Nitrosomonas europaea . This bacterium plays a crucial role in the nitrogen cycle, converting ammonia to nitrite .

Mode of Action

6-Methoxy-2(3H)-benzothiazolone interacts with its target by inhibiting the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and further to nitrite (NO2-) in Nitrosomonas europaea . This suggests that 6-Methoxy-2(3H)-benzothiazolone blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Biochemical Pathways

The affected biochemical pathway is the nitrogen cycle, specifically the nitrification process. By inhibiting the conversion of ammonia to nitrite, 6-Methoxy-2(3H)-benzothiazolone disrupts the nitrification process, which is a key step in the nitrogen cycle .

Pharmacokinetics

It’s known that the compound’s activity was reduced subsequently due to biodegradation by soil microbes

Result of Action

The molecular and cellular effects of 6-Methoxy-2(3H)-benzothiazolone’s action result in the suppression of NO2− and NO3− production during soil incubation . This indicates that the compound has a significant impact on the nitrogen cycle, specifically on the process of nitrification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2(3H)-benzothiazolone. For instance, the compound’s activity was observed to be reduced due to biodegradation by soil microbes . This suggests that the presence and activity of certain microbes in the environment can affect the efficacy and stability of 6-Methoxy-2(3H)-benzothiazolone .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-2(3H)-benzothiazolone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the conversion of ammonia (NH3) to hydroxylamine (NH2OH) as well as NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that 6-Methoxy-2(3H)-benzothiazolone blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Cellular Effects

In terms of cellular effects, 6-Methoxy-2(3H)-benzothiazolone has been shown to inhibit the germination of cress (Lepidium sativum L.) seeds at concentrations greater than 0.03 mM . This suggests that 6-Methoxy-2(3H)-benzothiazolone may influence cell function by inhibiting certain cellular processes such as germination.

Molecular Mechanism

At the molecular level, 6-Methoxy-2(3H)-benzothiazolone exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase in Nitrosomonas europaea .

Temporal Effects in Laboratory Settings

The effects of 6-Methoxy-2(3H)-benzothiazolone over time in laboratory settings have been observed in studies involving the germination of cress seeds

Metabolic Pathways

It is known to be involved in the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazolone ring, followed by methylation to introduce the methoxy group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 6-methoxy-2(3H)-benzothiazolone-5-oxide.

Reduction: Reduction reactions can lead to the formation of 6-methoxy-2(3H)-benzothiazolone-5-ol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: 6-methoxy-2(3H)-benzothiazolone-5-oxide

Reduction Products: 6-methoxy-2(3H)-benzothiazolone-5-ol

Substitution Products: Various substituted benzothiazolones depending on the nucleophile used.

Comparación Con Compuestos Similares

6-Methoxy-2(3H)-benzoxazolone: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.

2-Methoxy-3H-benzothiazolone: Similar structure but with the methoxy group at a different position on the benzene ring.

Uniqueness: 6-Methoxy-2(3H)-benzothiazolone is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, making it a valuable compound in various applications.

Actividad Biológica

6-Methoxy-2(3H)-benzothiazolone (CAS No. 40925-65-3) is a compound belonging to the benzothiazolone class, characterized by its fused benzene and thiazole rings with a methoxy substituent at the 6th position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 6-Methoxy-2(3H)-benzothiazolone is essential for its biological activity. It features a methoxy group that enhances its solubility and reactivity, allowing it to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that 6-Methoxy-2(3H)-benzothiazolone exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a potential candidate for treating bacterial infections. Studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It has shown promising results against various fungal strains, suggesting its potential application in antifungal therapies.

3. Anticancer Potential

The anticancer properties of 6-Methoxy-2(3H)-benzothiazolone have been a focus of several studies. It has demonstrated cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| EA.hy926 | 0.13 ± 0.01 |

| MDA-MB-231 | 1.35 ± 0.42 |

| HT-29 | 0.008 ± 0.001 |

| MCF-7 | 2.42 ± 0.48 |

These findings indicate that the compound can disrupt cellular processes such as mitosis and induce apoptosis in cancer cells . The mechanism of action involves interference with microtubule dynamics, leading to G2/M phase arrest and subsequent cell death .

The biological activity of 6-Methoxy-2(3H)-benzothiazolone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation, which could be leveraged for antimicrobial therapies.

- Microtubule Disruption : In cancer cells, it modulates microtubule dynamics, contributing to its cytotoxic effects and potential as an anticancer agent .

Case Studies and Research Findings

A notable study explored the synthesis and biological activities of various styryl-benzothiazolone analogs, including derivatives of 6-Methoxy-2(3H)-benzothiazolone. The research highlighted structure-activity relationships that could inform the design of more potent derivatives with enhanced therapeutic profiles .

Another study focused on the compound's interaction with sigma receptors, revealing that certain derivatives exhibit high affinity for sigma1 receptors, which are implicated in various neuropsychiatric disorders . This suggests potential applications beyond antimicrobial and anticancer therapies.

Propiedades

IUPAC Name |

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.